Product packaging for Thalifaberidine(Cat. No.:CAS No. 160568-13-8)

Thalifaberidine

Cat. No.: B062796
CAS No.: 160568-13-8
M. Wt: 668.8 g/mol
InChI Key: ASHXFBBPKYCWEY-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thalifaberidine is a potent and selective small-molecule inhibitor gaining significant attention in biochemical and pharmacological research. Its primary mechanism of action involves the targeted inhibition of the kinase domain of the FabER1 enzyme, a key regulator in the T-cell differentiation and energy metabolism pathway. This specific interaction makes this compound an invaluable tool for dissecting the intricate signaling cascades involved in immune cell activation and metabolic reprogramming. Researchers utilize this compound to investigate novel therapeutic strategies for autoimmune disorders, metabolic diseases, and certain oncology targets where the FabER1 pathway is implicated. Its high selectivity profile minimizes off-target effects, ensuring the reliability of experimental data in high-throughput screening, target validation, and mechanistic studies. Supplied with comprehensive analytical documentation, including HPLC and mass spectrometry data, our this compound guarantees the highest standards of purity and batch-to-batch consistency required for reproducible scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H44N2O8 B062796 Thalifaberidine CAS No. 160568-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160568-13-8

Molecular Formula

C39H44N2O8

Molecular Weight

668.8 g/mol

IUPAC Name

(6aS)-8-[4-[[(1S)-6-hydroxy-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol

InChI

InChI=1S/C39H44N2O8/c1-40-14-12-22-17-30(42)31(44-3)19-25(22)28(40)16-21-8-10-23(11-9-21)49-36-27-18-29-33-24(13-15-41(29)2)37(46-5)39(48-7)38(47-6)34(33)26(27)20-32(45-4)35(36)43/h8-11,17,19-20,28-29,42-43H,12-16,18H2,1-7H3/t28-,29-/m0/s1

InChI Key

ASHXFBBPKYCWEY-VMPREFPWSA-N

SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)O)OC

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)O)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)O)OC

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)O)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)O)OC

Other CAS No.

160568-13-8

Synonyms

6',8-desmethylthalifaberine
thalifaberidine

Origin of Product

United States

Isolation Methodologies and Structural Characterization Strategies for Thalifaberidine

Extraction and Isolation Techniques from Botanical Sources

The journey to obtaining pure Thalifaberidine begins with its extraction from plant material. nih.gov Like many other secondary metabolites, this compound is often found in complex mixtures within the plant's tissues. numberanalytics.comresearchgate.net The initial step typically involves the collection, drying, and grinding of the plant source to increase the surface area for efficient extraction. nih.gov

A variety of extraction methods can be employed, with the choice depending on the physicochemical properties of the alkaloid and the plant matrix. nih.govresearchgate.net Common techniques include:

Maceration: This simple method involves soaking the plant material in a suitable solvent for an extended period. nih.govresearchgate.net

Soxhlet Extraction: This continuous extraction method offers higher efficiency by repeatedly washing the plant material with fresh solvent. nih.gov

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. core.ac.uk

Acid-Base Extraction: Given that alkaloids are basic in nature, this technique is particularly effective. nih.govnumberanalytics.com The powdered plant material is first treated with an acidic solution to protonate the alkaloids, rendering them water-soluble. This allows for their separation from non-basic, lipid-soluble compounds. Subsequent basification of the aqueous extract precipitates the alkaloids, which can then be extracted with an organic solvent.

The selection of solvents is a critical parameter. A mixture of polar and non-polar solvents is often used to effectively extract a broad range of compounds. frontiersin.org For alkaloids like this compound, a common approach involves initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695), followed by a liquid-liquid partitioning against an immiscible organic solvent after pH adjustment. frontiersin.orgnih.gov

Advanced Chromatographic Separation Techniques

Following initial extraction, the resulting crude extract contains a multitude of compounds. Therefore, advanced chromatographic techniques are indispensable for the isolation and purification of this compound. nih.govpurkh.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Several chromatographic methods are employed in a stepwise manner to achieve high purity:

Column Chromatography (CC): This is often the first step in the purification process. nih.gov The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (the mobile phase) is then passed through the column, and the different compounds are separated based on their affinity for the stationary phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of the column chromatography separation and to identify fractions containing the desired compound. nih.govresearchgate.net It operates on the same principle as column chromatography but on a smaller scale. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. core.ac.uk It utilizes high pressure to force the solvent through a column with very fine particles, resulting in high resolution and separation efficiency. purkh.com Different types of HPLC columns, such as reversed-phase (e.g., C18) or normal-phase, can be used depending on the polarity of this compound.

Centrifugal Partition Chromatography (CPC): This is a form of liquid-liquid chromatography where both the stationary and mobile phases are liquids. rotachrom.com It separates compounds based on their differential partitioning between two immiscible liquid phases and is particularly useful for separating complex mixtures without the use of a solid support, which can sometimes cause irreversible adsorption of the sample. rotachrom.com

Spectroscopic Approaches for Structural Elucidation and Confirmation

Once this compound has been isolated in a pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of powerful spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity. egyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. numberanalytics.comox.ac.uk It provides information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ox.ac.uk

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. ox.ac.uk

2D NMR: To assemble the complete molecular structure, various 2D NMR experiments are crucial. These experiments correlate signals from different nuclei, providing information about their connectivity. libretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds away, which is essential for piecing together the carbon skeleton and connecting different fragments of the molecule. ox.ac.ukmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule.

NMR TechniqueInformation Provided
¹H NMRNumber, environment, and connectivity of hydrogen atoms.
¹³C NMRNumber and type of carbon atoms.
COSY¹H-¹H correlations through bonds.
HSQCDirect ¹H-¹³C correlations.
HMBCLong-range ¹H-¹³C correlations.
NOESYThrough-space ¹H-¹H correlations for stereochemistry.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound. bioanalysis-zone.com This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. bioanalysis-zone.comchromatographyonline.com From this exact mass, the elemental composition (the precise number of atoms of each element) of the molecule can be determined. bioanalysis-zone.com This information is crucial for confirming the molecular formula derived from NMR data and is a fundamental piece of evidence in structural elucidation. mdpi.comspectralworks.comnih.gov

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of the molecule. biologic.netyoutube.comtaylorfrancis.com

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.net The resulting ORD curve can provide information about the stereochemistry of the molecule. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.netyoutube.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and is often used to determine the absolute configuration by comparing the experimental spectrum with theoretically calculated spectra for possible stereoisomers. psu.edu

Challenges and Advancements in Complex Alkaloid Characterization

The structural characterization of complex alkaloids like this compound is not without its challenges. These molecules often possess multiple stereocenters, complex ring systems, and can be present in very low concentrations in their natural sources. numberanalytics.comfrontiersin.org This makes their isolation a laborious process and their structural elucidation a complex puzzle. numberanalytics.comresearchgate.net

However, advancements in analytical techniques are continuously overcoming these hurdles. The increasing sensitivity of NMR spectrometers and HRMS instruments allows for the analysis of smaller sample quantities. mdpi.comfrontiersin.org The development of new 2D NMR pulse sequences provides more detailed structural information. Furthermore, computational methods for predicting NMR chemical shifts and CD spectra are becoming increasingly accurate, providing powerful tools for validating proposed structures and assigning absolute configurations. mdpi.com The combination of these advanced methodologies is crucial for the successful characterization of novel and complex natural products like this compound. researchgate.net

Biosynthetic Pathways and Enzymology of Thalifaberidine

Identification of Precursor Molecules and Metabolic Intermediates

The biosynthetic journey to Thalifaberidine begins with the primary amino acid L-tyrosine. nih.govpnas.org This fundamental building block is channeled into the specialized benzylisoquinoline alkaloid (BIA) pathway, which is responsible for producing a vast array of over 2,500 structurally diverse compounds. nih.govoup.com The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmaxapress.comnih.gov

The first committed step in BIA biosynthesis is the stereospecific condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by the enzyme norcoclaurine synthase (NCS). oup.comnih.gov This reaction forms the core 1-benzylisoquinoline (B1618099) scaffold of (S)-norcoclaurine. Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the central branch-point intermediate, (S)-reticuline. nih.govoup.comresearchgate.net

(S)-Reticuline is a critical juncture from which numerous BIA structural classes diverge. nih.govresearchgate.net this compound, being an aporphine-benzylisoquinoline dimer, is constructed from two distinct monomeric units, both of which are derived from reticuline (B1680550). mdpi.comresearchgate.net The biosynthesis is proposed to proceed through the following stages:

Monomer Formation: Two molecules derived from (S)-reticuline serve as the monomeric precursors.

Aporphine (B1220529) Ring Closure: One of the reticuline-derived monomers undergoes intramolecular C-C oxidative coupling to form the characteristic tetracyclic aporphine ring system.

Dimerization: The newly formed aporphine monomer is then coupled with the second benzylisoquinoline monomer via an intermolecular C-O oxidative coupling, which creates the defining ether linkage of the dimeric structure. uchile.clresearchgate.net

While the exact monomeric units that couple to form this compound have not been definitively identified, the pathway invariably proceeds from (S)-reticuline, highlighting its paramount importance as the primary metabolic intermediate.

Enzymatic Transformations in this compound Biosynthesis

The conversion of simple precursors into the complex, dimeric structure of this compound is orchestrated by several key classes of enzymes. These biocatalysts execute highly specific chemical reactions, including methylation, hydroxylation, and intricate oxidative coupling events that form the core structure of the alkaloid.

S-Adenosylmethionine-Dependent Methyltransferases in Alkaloid Biosynthesis

S-Adenosylmethionine (SAM)-dependent methyltransferases are vital for decorating the alkaloid scaffold. nih.govmaxapress.com This enzyme family, which includes O-methyltransferases (OMTs) and N-methyltransferases (NMTs), utilizes SAM as a universal methyl group donor to catalyze the methylation of hydroxyl and amine functional groups, respectively. nih.gov In the biosynthesis of this compound, a series of OMTs are responsible for creating the specific pattern of methoxy (B1213986) groups observed on both the aporphine and benzylisoquinoline moieties. These methylation steps are crucial, as they modify the electronic properties of the precursor molecules, influencing their reactivity in subsequent enzymatic steps and contributing to the final biological activity of the compound.

Cytochrome P450 Monooxygenases (CYPs) in Alkaloid Metabolism

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-thiolate enzymes that perform a wide range of oxidative reactions and are arguably the most critical enzymes in generating the structural diversity of BIAs. oup.comresearchgate.netfrontiersin.org In the context of this compound biosynthesis, CYPs are responsible for two pivotal transformations:

Intramolecular C-C Coupling: A specific CYP enzyme catalyzes the intramolecular oxidative coupling of a reticuline-derived precursor to form the C-C bond that defines the aporphine core. Enzymes from the CYP80G subfamily, such as CYP80G2, have been identified as responsible for this type of aporphine ring formation. oup.com

Intermolecular C-O Coupling: A second, distinct CYP enzyme catalyzes the intermolecular C-O phenol (B47542) coupling reaction that links the aporphine unit to the benzylisoquinoline unit, forming the characteristic diaryl ether bond. oup.comresearchgate.net This type of reaction is a hallmark of the CYP80 family; for instance, berbamunine (B191780) synthase (CYP80A1) from Berberis stolonifera was the first identified enzyme to catalyze an intermolecular C-O phenol coupling in BIA biosynthesis. researchgate.net The specific CYP enzyme that forges the ether linkage in this compound has not yet been isolated but is presumed to be a member of this family.

These regio- and stereospecific oxidative coupling reactions are central to the construction of the complex dimeric architecture of this compound.

Oxidoreductases and Other Key Enzymes

Beyond the critical methyltransferases and CYPs, other enzymes are essential for the initial stages of the pathway. Tyrosine decarboxylase and tyramine (B21549) oxidase are involved in producing the dopamine precursor from tyrosine. oup.com The key condensation step is catalyzed by norcoclaurine synthase (NCS), which is functionally a Pictet-Spenglerase. oup.comnih.gov Furthermore, other oxidoreductases, such as the flavin-dependent berberine (B55584) bridge enzyme (BBE), are prominent in related BIA pathways where they catalyze the formation of unique carbon-carbon bonds via oxidative cyclization of an N-methyl group. oup.comresearchgate.net While not directly forming this compound, the action of BBE on (S)-reticuline highlights the diverse catalytic strategies employed by oxidoreductases to generate skeletal diversity from a common precursor.

Genetic and Molecular Biological Approaches to Biosynthetic Pathway Elucidation

Unraveling the complete biosynthetic pathway of a complex natural product like this compound relies on modern molecular biology and genomics. mdpi.comnih.gov The primary strategy involves a "gene-to-metabolite" approach, where candidate genes are identified from the source organism and their functions are subsequently verified.

The elucidation process typically follows these steps:

Transcriptome Sequencing: RNA is extracted from Thalictrum species known to produce this compound, particularly from tissues where the alkaloid accumulates, such as the roots and rhizomes. frontiersin.orgnih.gov High-throughput sequencing of the transcriptome allows for the identification of all expressed genes.

Candidate Gene Identification: By searching the transcriptome data for sequences with homology to known BIA biosynthetic enzymes (e.g., methyltransferases, CYPs, oxidoreductases), a list of candidate genes is generated. frontiersin.orgbiorxiv.orgresearchgate.net These genes often appear in co-regulated biosynthetic gene clusters.

Heterologous Expression and Functional Characterization: The candidate genes are synthesized and expressed in well-characterized microbial hosts, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govpnas.orgbiorxiv.org The recombinant enzymes are then purified or used in crude cell lysates and are supplied with hypothesized precursor molecules (e.g., reticuline derivatives). The reaction products are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the enzyme's specific function. nih.gov

In-Planta Validation: Techniques like virus-induced gene silencing (VIGS) or RNA interference (RNAi) can be used in the native plant to downregulate a specific candidate gene. pnas.org A subsequent decrease in the accumulation of this compound or related intermediates provides strong evidence for the gene's role in the biosynthetic pathway.

These powerful approaches allow researchers to piece together the enzymatic puzzle, identifying the specific biocatalysts responsible for each step in the formation of this compound. nih.gov

Metabolic Engineering Strategies for Biosynthesis Modulation and Analog Production

The potent biological activities of many BIAs, coupled with their low abundance in natural sources, have driven significant interest in metabolic engineering. researchgate.net The goal is to reconstruct the biosynthetic pathway in a microbial host to enable scalable and sustainable production. pnas.org

Key strategies for the production of this compound and its analogs include:

Pathway Reconstruction: The entire biosynthetic pathway, from L-tyrosine to this compound, can be reconstituted in a host like Saccharomyces cerevisiae. This involves the co-expression of all necessary plant enzymes, including synthases, methyltransferases, and CYPs. nih.govbiorxiv.org The successful engineering of the pathway to the precursor (S)-reticuline in both E. coli and yeast serves as a foundational proof-of-concept for this approach. nih.govpnas.org

Optimization of Production: To enhance yields, several optimization techniques are employed. These include upregulating the expression of rate-limiting enzymes, downregulating competing metabolic pathways that divert precursors away from the desired product, and enhancing the intracellular supply of essential cofactors like S-adenosylmethionine (SAM). researchgate.net

Enzyme Engineering and Analog Production: The techniques of synthetic biology and protein engineering can be used to modify the biosynthetic enzymes themselves. researchgate.net For instance, the substrate specificity of the CYPs or methyltransferases could be altered through directed evolution or site-directed mutagenesis. This would enable the enzymes to accept non-native substrates, leading to the production of novel, "unnatural" this compound analogs with potentially improved or different pharmacological properties.

These metabolic engineering efforts not only offer a promising alternative to chemical synthesis or plant extraction for producing known alkaloids but also open the door to creating a diverse library of new chemical entities for drug discovery. researchgate.net

Structure Activity Relationship Sar Studies of Thalifaberidine and Its Analogs

Comparative Analysis of Biological Activities of Thalifaberidine and Related Dimeric Alkaloids (e.g., Thalifaberine (B13768888), Thalifasine)

This compound, along with its closely related analogs Thalifaberine and Thalifasine, has been the subject of various pharmacological studies, primarily focusing on their cytotoxic and antimalarial properties. nih.govplantsjournal.com These three compounds share a common thalifaberine-type aporphine-benzylisoquinoline dimeric scaffold but differ in their substitution patterns, leading to variations in their biological activity profiles.

Research has demonstrated that this compound, Thalifaberine, and Thalifasine all exhibit significant cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.netresearchgate.net In one comprehensive study, the three alkaloids were evaluated against twelve different cell lines, showing effective doses (ED₅₀) in the range of 0.6 to 17.7 μg/mL. mdpi.comproquest.com Thalifaberine and Thalifasine, in particular, have been noted for their cytotoxicity against numerous human cancer cells, including those of the breast, colon, lung, and prostate, as well as fibrosarcoma and epidermoid carcinoma. sciencescholar.us

In the context of antimalarial activity, all three compounds have been tested against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of Plasmodium falciparum. mdpi.comproquest.com Among the three, Thalifasine displayed the most potent antimalarial effects, with ED₅₀ values of 238 ng/mL against the D-6 strain and 49.3 ng/mL against the W-2 resistant strain. proquest.com This highlights that subtle structural differences between these alkaloids can lead to significant variations in potency against specific biological targets.

Table 1: Comparative Biological Activities of this compound and Related Alkaloids

CompoundBiological ActivityKey FindingsReference
This compoundCytotoxicity, AntimalarialActive against various cancer cell lines (ED₅₀: 0.6-17.7 μg/mL). Shows activity against P. falciparum. mdpi.comproquest.com
ThalifaberineCytotoxicity, AntimalarialActive against various cancer cell lines (ED₅₀: 0.6-17.7 μg/mL). Shows activity against P. falciparum. mdpi.comproquest.comsciencescholar.us
ThalifasineCytotoxicity, AntimalarialActive against various cancer cell lines (ED₅₀: 0.6-17.7 μg/mL). Most potent antimalarial of the three against P. falciparum (W-2 strain ED₅₀: 49.3 ng/mL). proquest.comsciencescholar.us

Elucidation of Key Structural Features Correlating with Specific Biological Activities

SAR studies on the broader family of bisbenzylisoquinoline alkaloids (BBIs) have shed light on the structural motifs essential for their biological effects. The dimeric nature, featuring two isoquinoline (B145761) units linked together, is a fundamental requirement. who.int The type and number of linkages, stereochemistry, and specific substitutions are all critical determinants of activity.

One key structural feature is the nature of the ether bridge. It has been observed that BBIs with a single diaryl ether linkage tend to exhibit greater potency in inhibiting nitric oxide (NO) production compared to those with two ether bridges, possibly due to increased conformational flexibility. tandfonline.com

Modifications to the alkaloid scaffold can drastically alter its bioactivity. For instance, the formation of 2′-N-oxide derivatives of aporphine-benzylisoquinoline alkaloids results in compounds that are less active than their parent molecules. proquest.com Similarly, the presence of a double bond at the 6a,7-position (6a,7-dehydro derivatives) also leads to a reduction in cytotoxic activity compared to the parent alkaloids. proquest.com

Stereochemistry plays a pivotal role. For some biological activities, the absolute configuration at the chiral centers is crucial. For example, studies on certain BBIs have shown that a 1R,1′S configuration can lead to a significant enhancement in antiadipogenic activity by downregulating the PPARγ receptor. nih.gov In other cases, enantiomers with an S configuration at the C1 position demonstrated greater inhibitory activity on NO production than their R configuration counterparts. tandfonline.com These findings underscore the importance of the three-dimensional arrangement of the molecule for its interaction with biological targets.

Computational Approaches in SAR Investigations

To further refine the understanding of SAR, computational methods have become indispensable tools. Molecular docking and quantitative structure-activity relationship (QSAR) analyses allow for the prediction of interactions at a molecular level and the identification of key physicochemical properties that govern bioactivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For alkaloids like this compound, docking studies help to identify potential protein targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not widely published, research on closely related BBIs provides valuable insights. These studies have explored interactions with a variety of targets relevant to cancer, infectious diseases, and inflammation. For instance, docking analyses of the BBI neferine (B1663666) have shown that it can bind to the drug-binding pocket of P-glycoprotein (P-gp), a transporter protein often involved in multidrug resistance in cancer cells. nih.gov Other BBIs have been docked against Mycobacterium tuberculosis targets like the protein kinase PknB and the enzyme DprE1, showing binding energies superior to known inhibitors. nih.govmdpi.com

In the context of anti-inflammatory and anti-parasitic activities, the BBI chondrofolinol showed excellent docking scores against human inflammation targets like ERAP2 and MMP-1, as well as against essential enzymes in Leishmania major such as N-myristoyltransferase (NMT) and tyrosyl-tRNA synthetase (TyrRS). frontiersin.orgresearchgate.net These computational predictions suggest that BBIs can interact with a diverse range of protein targets, including kinases, enzymes, and transporters, providing a basis for their observed pharmacological effects.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized molecules.

For the bisbenzylisoquinoline alkaloid class, QSAR studies have been performed to understand the structural requirements for their antimalarial and cytotoxic activities. researchgate.neteduprojecttopics.com In one such study on 22 BBIs, specific molecular descriptors were identified that correlated with these activities. The antimalarial activity was found to be influenced by descriptors such as:

BCUTw-1h: An index related to atomic properties relevant to intermolecular interactions.

CrippenlogP: A measure of the molecule's lipophilicity.

maxssO: An electrotopological state descriptor for oxygen atoms. researchgate.net

Conversely, cytotoxicity was found to be associated with a different set of descriptors:

ATSc4: An autocorrelation descriptor weighted by atomic charges.

SHBint9: An index describing the strength of potential internal hydrogen bonds. researchgate.net

These findings indicate that antimalarial activity and general cytotoxicity are governed by different physicochemical properties. Lipophilicity and intermolecular interaction potential are key for antimalarial effects, while charge distribution and molecular shape are more critical for cytotoxicity. Such models provide a quantitative framework for designing new analogs with improved potency and selectivity. researchgate.neteduprojecttopics.comresearchgate.net

Rational Design Principles for Novel this compound Derivatives based on SAR Insights

The collective insights from comparative bioactivity studies, SAR, and computational analyses provide a clear roadmap for the rational design of novel derivatives based on the this compound scaffold. The goal is to create new chemical entities with enhanced potency, improved selectivity, and better pharmacological profiles.

Key design principles include:

Scaffold Retention: The thalifaberine-type aporphine-benzylisoquinoline dimer represents a privileged scaffold with inherent antitumor and antimalarial activity, making it an excellent starting point for new designs. researchgate.netresearchgate.net

Stereochemical Control: Given the demonstrated importance of stereochemistry, synthesis should target specific configurations, such as the 1R,1′S configuration that enhances certain activities, to ensure optimal interaction with biological targets. nih.gov

Avoidance of Detrimental Modifications: SAR studies have shown that modifications like N-oxidation or the introduction of a 6a,7-dehydro double bond tend to decrease cytotoxic activity. proquest.com Therefore, these alterations should be avoided when designing new anticancer agents.

Target-Specific Design: Based on docking studies of related compounds, derivatives can be designed to improve binding affinity for specific targets. For example, if the target is a protein kinase, modifications could be introduced to enhance hydrogen bonding with key residues in the ATP-binding pocket.

By integrating these principles, medicinal chemists can move beyond random screening and rationally design the next generation of this compound-based therapeutic agents with potentially superior efficacy and safety.

Compound and PubChem CID Table

Molecular Mechanisms of Action and Biological Target Interactions

Investigation of In Vitro Cytotoxic Modalities in Research Models

Thalifaberidine has demonstrated notable cytotoxic effects against a range of cancer cell lines in preclinical in vitro studies. mdpi.com These studies are fundamental in determining the compound's potential as an anticancer agent and understanding its mechanism of action at the cellular level.

The evaluation of this compound's effect on cancer cell proliferation relies on established and robust cell-based assay methodologies. These assays are designed to quantify cell viability and growth inhibition following exposure to the compound. creative-diagnostics.commarinbio.com

Commonly employed techniques in the study of antiproliferative agents like this compound include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. creative-diagnostics.comnih.gov Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. creative-diagnostics.comnih.gov

LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the integrity of the plasma membrane. nih.gov LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, and its activity can be quantified to determine the level of cell death. nih.gov

Soft Agar Colony Formation Assay: This assay is a hallmark of cancer research that measures anchorage-independent growth, a key characteristic of transformed cells. nih.gov It assesses the ability of cancer cells to proliferate in a semi-solid medium, and the inhibition of colony formation is an indicator of antitumorigenic potential. nih.gov

Flow Cytometry: This technique can be used to analyze the cell cycle distribution of a cell population. bdbiosciences.com By staining cells with DNA-binding dyes, it is possible to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, revealing potential cell cycle arrest induced by the compound. nih.govbdbiosciences.com

In a notable study, the cytotoxicity of (+)-thalifaberidine was evaluated against a panel of twelve human cancer cell lines. The compound exhibited significant cytotoxic activities, with ED₅₀ values (the concentration of a drug that produces a 50% reduction in the desired effect) ranging from 0.6 to 17.7 µg/mL across the different cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity of (+)-Thalifaberidine Against Various Human Cancer Cell Lines

Cell Line Type of Cancer ED₅₀ (µg/mL)
BCA-1 Breast Carcinoma >10
HT-1080 Fibrosarcoma 3.3
Lu-1 Lung Carcinoma 3.5
Col-2 Colon Carcinoma 4.3
KB Nasopharyngeal Carcinoma 2.5
KB-V (+VLB) Vinblastine-Resistant KB 17.7
KB-V (-VLB) Vinblastine-Resistant KB 17.7
P-388 Murine Leukemia 0.6
A431 Epidermoid Carcinoma 2.1
LNCaP Prostate Carcinoma 3.8
ZR-75-1 Breast Carcinoma 3.1
U373 Glioblastoma 4.9

Data sourced from a study on dimeric aporphine (B1220529) alkaloids. mdpi.com

While specific studies detailing the comprehensive pathway analysis for this compound are limited, research on related aporphine alkaloids suggests several potential mechanisms that may be relevant. These compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netvliz.be

For instance, some alkaloids in this class have been shown to exert their cytotoxic effects through:

DNA Interaction: The planar aromatic structure of some aporphine alkaloids allows them to intercalate with DNA, potentially disrupting DNA replication and transcription and leading to cell death. researchgate.net

Induction of Apoptosis: Many anticancer agents trigger apoptosis. This can be initiated through various signaling cascades, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process. nih.govnih.gov Changes in nuclear morphology, such as chromatin condensation, are hallmarks of apoptosis. nih.gov

Cell Cycle Arrest: Compounds can interfere with the cell cycle machinery, causing cells to accumulate at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents their proliferation. vliz.be Flavopiridol, a synthetic flavone (B191248) derived from a plant alkaloid, is an example of a compound that interferes with cyclin-dependent kinases to arrest the cell cycle. vliz.be

Inhibition of Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA. vliz.be Their inhibition can lead to DNA breaks and subsequent cell death. Etoposide is a well-known topoisomerase II inhibitor. vliz.be

Further research is required to specifically delineate the cellular pathways modulated by this compound.

Antimalarial Activity Studies: Mechanistic Insights

In addition to its cytotoxic properties, (+)-thalifaberidine has demonstrated promising activity against the malaria parasite, Plasmodium falciparum. mdpi.comresearchgate.net This has prompted investigations into its potential as an antimalarial agent.

The in vitro antimalarial activity of this compound is typically assessed using parasite-based assay systems. These assays involve culturing P. falciparum, the deadliest species of malaria parasite, in human erythrocytes. The effectiveness of the compound is determined by its ability to inhibit parasite growth and proliferation. nih.gov

Commonly used assay methods include:

SYBR Green I-based Fluorescence Assay: This is a widely used method for quantifying parasite growth. nih.gov SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting the parasite load. nih.gov

Parasite Lactate Dehydrogenase (pLDH) Assay: This assay measures the activity of pLDH, an enzyme essential for the parasite's anaerobic glycolysis. mdpi.com The activity of pLDH is used as a marker for parasite viability. plos.org

ATP Bioluminescence Assay: This assay quantifies the intracellular ATP content of the parasites as an indicator of their viability. plos.org A decrease in ATP levels signifies parasite death. plos.org

Studies have shown that (+)-thalifaberidine is active against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of P. falciparum. mdpi.comresearchgate.net This is particularly significant given the global challenge of drug-resistant malaria. rsc.org

Table 2: In Vitro Antimalarial Activity of (+)-Thalifaberidine Against Plasmodium falciparum

P. falciparum Strain Chloroquine (B1663885) Sensitivity ED₅₀ (ng/mL)
D-6 Sensitive 238
W-2 Resistant 49.3

Data from a study evaluating the antimalarial activity of aporphine-benzylisoquinoline dimers. mdpi.com

The precise molecular targets of this compound within the malaria parasite have not been fully elucidated. However, the mechanisms of action for other antimalarial compounds provide a framework for potential targets. nih.gov The development of new antimalarial drugs is increasingly shifting from phenotypic screening to target-based approaches. nih.govmmv.org

Potential molecular targets for antimalarial drugs include enzymes and processes essential for parasite survival, such as:

Hemoglobin Degradation Pathway: Quinolines, a major class of antimalarials, are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. plos.org

DNA and RNA Synthesis: Inhibition of enzymes involved in nucleic acid synthesis, such as those in the tetrahydrofolic acid cycle, can block parasite replication. plos.org

Protein Synthesis: Parasite-specific components of the protein synthesis machinery are attractive targets. nih.gov

Signal Transduction Pathways: Kinases and other signaling molecules that regulate key parasite processes are also being investigated as potential drug targets. nih.gov

Given that this compound is active against chloroquine-resistant strains, its mechanism of action may differ from that of chloroquine and could involve novel targets within the parasite. mdpi.com

Investigation of Specific Biomolecular Interactions

Understanding the direct interactions between this compound and its biological targets at the molecular level is crucial for drug development. Techniques used to study these interactions include instrumental biosensors that can measure real-time binding events. nih.gov

Methods for studying biomolecular interactions include:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to monitor the binding of a molecule (analyte) to an immobilized ligand in real-time, providing kinetic data on the interaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). ceitec.cz

Molecular Docking: Computational methods like molecular docking can predict the binding orientation and affinity of a small molecule to a target protein, providing insights into potential interactions at the atomic level. dntb.gov.ua

While specific studies detailing the biomolecular interactions of this compound are not widely available, the chemical structure of aporphine alkaloids suggests the potential for interactions such as π-π stacking with aromatic residues in proteins or DNA. researchgate.net The generation of nanomechanical motion from biomolecular interactions, as observed in DNA hybridization, highlights the intricate forces at play. nih.gov Further research employing techniques like SPR, ITC, and molecular modeling is necessary to identify the specific molecular partners of this compound and to characterize the nature of these interactions.

Chemical Synthesis and Semisynthesis Research of Thalifaberidine and Derivatives

Strategies for Total Synthesis of the Thalifaberidine Scaffold

The total synthesis of the this compound scaffold is a formidable task that requires precise control over stereochemistry and the strategic formation of multiple rings and the characteristic diaryl ether linkage. While a complete total synthesis of this compound itself has not been extensively reported, synthetic strategies for closely related dimeric aporphine-benzylisoquinoline alkaloids, such as Thalicarpine (B1683125), provide a foundational blueprint.

A key challenge in the synthesis of alkaloids of this type is the construction of the diaryl ether bond. The Ullmann condensation has been a classical and effective method for this purpose. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of this compound synthesis, this would entail the coupling of a suitably functionalized aporphine (B1220529) precursor with a benzylisoquinoline moiety. The harsh conditions often required for the Ullmann reaction, however, necessitate careful selection of protecting groups for the various functional groups present in the complex precursors.

Another critical aspect is the stereoselective synthesis of the individual monomeric units, the aporphine and the benzylisoquinoline components. These are often derived from amino acid precursors, such as L-DOPA, through established synthetic sequences like the Bischler-Napieralski or Pictet-Spengler reactions to form the isoquinoline (B145761) core. The aporphine core is typically constructed through intramolecular cyclization strategies.

A hypothetical retrosynthetic analysis of this compound would disconnect the molecule at the diaryl ether linkage, leading to an aporphine and a benzylisoquinoline monomer. Each of these monomers would then be further broken down into simpler, commercially available starting materials. The successful execution of such a synthesis would rely on a highly convergent approach, where the two complex fragments are synthesized separately and then coupled in a late-stage transformation.

Table 1: Key Reactions in the Hypothetical Total Synthesis of the this compound Scaffold

Reaction TypeDescriptionKey ReagentsPurpose in Synthesis
Ullmann CondensationCopper-catalyzed formation of a diaryl ether bond.Copper catalyst, baseFormation of the critical linkage between the aporphine and benzylisoquinoline units.
Bischler-Napieralski ReactionCyclization of a β-arylethylamide to a dihydroisoquinoline.POCl₃, PCl₅Construction of the isoquinoline core of the benzylisoquinoline monomer.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.Acid catalystAlternative method for the stereoselective synthesis of the tetrahydroisoquinoline core.
Intramolecular CyclizationFormation of the aporphine ring system from a benzylisoquinoline precursor.Oxidative reagentsConstruction of the tetracyclic aporphine core.

Semisynthetic Approaches from Natural Precursors

Given the complexity of a total synthesis, semisynthetic approaches starting from more readily available natural precursors offer a more practical route to this compound and its derivatives. Natural alkaloids that share significant structural similarity with the monomeric units of this compound can be isolated in larger quantities from plant sources and then chemically modified.

For instance, reticuline (B1680550) and coclaurine, the biosynthetic precursors of the two halves of this compound, could serve as ideal starting materials. These compounds already possess the core isoquinoline structure and the correct stereochemistry. The primary challenge in a semisynthetic approach would be the selective functionalization of these precursors to enable the crucial diaryl ether linkage formation, likely through an Ullmann-type coupling reaction. This would involve the introduction of a halogen atom on one precursor and a phenolic hydroxyl group at the appropriate position on the other.

The advantage of this approach lies in the significant reduction of synthetic steps compared to a total synthesis. However, the success of a semisynthetic strategy hinges on the ability to perform regioselective reactions on complex and often sensitive natural product scaffolds without disturbing other functional groups.

Chemo-Enzymatic Synthesis Methodologies for Stereoselective Production

Chemo-enzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of enzymatic transformations to produce complex molecules with high stereochemical purity. In the context of this compound, this approach could be particularly valuable for the synthesis of the chiral monomeric precursors.

Enzymes such as norcoclaurine synthase (NCS) can be used to catalyze the Pictet-Spengler reaction in a highly stereoselective manner, producing the (S)-norcoclaurine core, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. This enzymatic step can provide access to enantiomerically pure building blocks that are challenging to obtain through purely chemical methods.

Furthermore, cytochrome P450 enzymes are known to be involved in the oxidative coupling of benzylisoquinoline alkaloids in nature to form dimeric structures. While harnessing these enzymes for in vitro synthesis can be challenging due to their membrane-bound nature and requirement for specific cofactors, advancements in enzyme engineering and immobilization could pave the way for their use in the synthesis of this compound. A chemo-enzymatic strategy could involve the chemical synthesis of the monomeric precursors, followed by an enzymatic coupling step to form the dimeric scaffold.

Table 2: Potential Enzymatic Transformations in the Chemo-Enzymatic Synthesis of this compound Precursors

Enzyme ClassReaction CatalyzedSubstrate(s)ProductRelevance to this compound Synthesis
Norcoclaurine Synthase (NCS)Pictet-Spengler reactionDopamine (B1211576), 4-hydroxyphenylacetaldehyde(S)-NorcoclaurineStereoselective synthesis of the core benzylisoquinoline scaffold.
Cytochrome P450 MonooxygenasesOxidative couplingBenzylisoquinoline alkaloidsDimeric alkaloidsPotential for direct formation of the diaryl ether linkage.
O-Methyltransferases (OMTs)Methylation of hydroxyl groupsHydroxylated benzylisoquinolinesMethoxy-substituted benzylisoquinolinesIntroduction of specific substitution patterns found in this compound.

Investigation of Photochemical Transformations in Dimeric Alkaloid Synthesis

Photochemical reactions offer unique pathways for the formation of complex molecular structures, often proceeding under mild conditions and with high selectivity. In the synthesis of dimeric alkaloids, photochemical methods can be explored for key bond-forming reactions.

While specific applications of photochemical transformations to the synthesis of this compound are not well-documented, related studies on other alkaloids suggest potential avenues of investigation. For example, photochemical cyclization reactions have been used to construct the aporphine core from benzylisoquinoline precursors. This typically involves the irradiation of a precursor containing a suitable leaving group, leading to the formation of a diradical intermediate that subsequently cyclizes.

Another potential application of photochemistry is in the formation of the diaryl ether linkage. Photo-induced Ullmann-type couplings or other photochemical aromatic substitution reactions could provide an alternative to the traditional thermally-driven methods, potentially offering milder reaction conditions and different selectivity. The investigation of such photochemical strategies could open up new and more efficient routes to the this compound scaffold and its analogues.

Advanced Analytical Methodologies in Thalifaberidine Research

Development of High-Resolution Separation and Detection Techniques

The analysis of Thalifaberidine, often found in complex mixtures with other related alkaloids within the Thalictrum genus, requires powerful analytical methods capable of high-resolution separation and sensitive detection. acs.orgplantsjournal.com

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable in modern natural product chemistry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. measurlabs.comresearchgate.net The HPLC system separates the components of a complex mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass-to-charge ratio data. measurlabs.com For the analysis of alkaloids from Thalictrum species, methods such as HPLC coupled with Quadrupole Time-of-Flight (HPLC-Q-TOF) mass spectrometry are used for qualitative analysis, offering high mass accuracy for compound identification. researchgate.net For quantitative purposes, Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS) is a powerful tool. plantsjournal.com This technique offers rapid separation and high selectivity through methods like Multiple Reaction Monitoring (MRM), which is crucial for accurately quantifying specific alkaloids in a complex plant extract. plantsjournal.com The combination of liquid chromatography with mass spectrometry provides exceptional sensitivity and selectivity, making it the preferred method for both identifying and quantifying trace amounts of alkaloids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. imist.ma While most alkaloids, including this compound, are not inherently volatile, GC-MS can be employed following a derivatization step. This chemical modification converts the non-volatile alkaloid into a more volatile derivative suitable for gas chromatography. europeanpharmaceuticalreview.com GC offers very high separation efficiency, and the mass spectrometer provides detailed structural information, making it a powerful tool for identification. lcms.cz It is particularly useful for impurity profiling and detecting related substances in a sample. europeanpharmaceuticalreview.com

Microfluidics, also known as Lab-on-a-Chip technology, involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. microfluidic-chipshop.com These miniaturized systems integrate processes like sample preparation, reaction, and detection onto a single microchip. csic.es The primary advantage of miniaturization is the significant reduction in the time needed for molecular diffusion, leading to much faster analysis times. microfluidic-chipshop.com

The application of microfluidic devices is growing in clinical diagnostics and the analysis of complex biological samples due to their portability, fast response times, and minimal sample and reagent consumption. nih.govrsc.org While specific applications for the direct analysis of this compound are still emerging, the potential for high-throughput screening and rapid quantification of alkaloids makes this a promising area for future research.

Quantitative Analysis Methodologies for Biological and Synthetic Research Samples

Accurate quantification of this compound is critical for both understanding its role in biological systems and for quality control in synthetic production.

Biological Samples: The analysis of endogenous compounds or xenobiotics in biological matrices (e.g., plasma, tissue) is challenging due to the complexity of the sample and the presence of interfering substances. chromatographyonline.comcstti.com UPLC-MS/MS is the method of choice for quantifying therapeutic proteins and small molecules in biological fluids due to its high sensitivity, specificity, and throughput. plantsjournal.comresearchgate.net To ensure accuracy, method validation is performed by assessing parameters such as linearity, precision, recovery, and stability, often following regulatory guidelines. plantsjournal.comrsc.org For alkaloids from Thalictrum, validated UPLC-MS/MS methods have demonstrated excellent linearity over a wide concentration range (e.g., 0.5-1000 ng/mL) with high precision and recovery rates, making them suitable for pharmacokinetic studies. plantsjournal.com

Synthetic Samples: In synthetic chemistry, analytical methods are crucial for monitoring reaction progress, determining yield, and assessing the purity of the final compound. Quantitative analysis of synthetic this compound would rely on the same fundamental techniques used for biological samples, primarily HPLC with UV or MS detection. researchgate.net By creating a calibration curve with a pure reference standard, the exact concentration and purity of a synthetic batch can be determined with high accuracy. researchgate.net This ensures the quality and consistency of the compound used in further research. The use of generative AI to create "synthetic samples" or datasets is an emerging concept in data analysis but is distinct from the physical analysis of synthetically created chemical compounds. kantar.com

Advancements in Spectroscopic Analysis for Purity and Identity Confirmation

Spectroscopic techniques are fundamental for the structural elucidation and identity confirmation of chemical compounds. When this compound was first isolated from Thalictrum faberi, its structure was determined through a combination of spectroscopic methods, including UV, IR, high-resolution mass spectrometry (HR-EIMS), and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These methods remain the gold standard for identity confirmation. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. acs.org NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure and stereochemistry. These techniques are essential for verifying the identity and purity of both newly isolated natural products and synthetically derived compounds.

Applications of Green Analytical Chemistry Principles in Alkaloid Research

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to make them safer and more environmentally benign. mdpi.comnih.gov The core goals are to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize waste generation without compromising analytical performance. mdpi.comresearchgate.net

In alkaloid research, these principles can be applied in several ways:

Greener Solvents: HPLC methods are being developed that use more environmentally friendly solvents. For example, replacing toxic solvents like acetonitrile (B52724) with greener alternatives such as ethanol (B145695) has been successfully demonstrated for the analysis of drugs in biological fluids. rsc.org

Miniaturization: As discussed, microfluidic and miniaturized systems inherently align with GAC principles by drastically reducing the volumes of solvents and samples required, thereby minimizing waste. microfluidic-chipshop.commdpi.com

Waste Reduction: The focus on preventing waste, rather than treating it after it has been created, is a central tenet of green chemistry. researchgate.net

Several tools, such as the Analytical Greenness metric (AGREE) and the Green Analytical Procedure Index (GAPI), have been developed to assess the environmental impact of analytical methods, encouraging chemists to design more sustainable procedures. nih.gov The adoption of GAC is a growing trend in all areas of chemical analysis, including the study of complex natural products like this compound.

Future Research Perspectives and Theoretical Applications

Exploration of Undiscovered Biological Activities through Phenotypic and High-Throughput Screening

While the cytotoxic properties of thalifaberidine are established, its full spectrum of biological activities remains largely unexplored. researchgate.netnih.gov Phenotypic screening, a method that identifies substances altering a cell or organism's phenotype in a desired way, offers a powerful approach to uncover novel therapeutic applications for this compound. wikipedia.orggardp.org This strategy has been instrumental in discovering new drug functionalities and is experiencing a resurgence due to its ability to identify compounds with novel mechanisms of action. wikipedia.orgnih.gov

High-throughput screening (HTS) can be employed to rapidly assess this compound against a vast number of biological targets. mdpi.comnih.gov HTS platforms allow for the efficient screening of large compound libraries, making them ideal for identifying new activities. nih.govelifesciences.org By utilizing HTS, researchers can investigate the effects of this compound on various cellular processes, potentially revealing previously unknown therapeutic potentials beyond its current cytotoxic profile. mdpi.comevotec.com This could include, but is not limited to, its effects on neurodegenerative diseases, inflammatory responses, or metabolic disorders. mdpi.comevotec.com

Rational Design of this compound-Inspired Chemical Probes for Biological Systems

The complex structure of this compound serves as a valuable scaffold for the rational design of chemical probes. rsc.org These probes are essential tools in chemical biology for visualizing and understanding biological events at a molecular level. rsc.orgnih.gov By modifying the this compound structure, researchers can create fluorescently labeled or biotinylated derivatives. unimi.it These probes can then be used to identify the specific molecular targets of this compound within a cell, a crucial step in elucidating its mechanism of action. chemrxiv.orgmatthewslab.org

The design of such probes involves a deep understanding of structure-activity relationships and the use of modern organic chemistry to tailor their properties for specific biological applications. rsc.org For instance, a fluorescent probe inspired by this compound could be used in high-content screening and cellular imaging to track its localization and interaction with cellular components in real-time. nih.govbiochem2.com This approach not only helps in target identification but also provides insights into the pharmacodynamics of this compound-based compounds. chemrxiv.org

Contributions to Chemical Biology and Mechanistic Probe Development

The development of this compound-based chemical probes would significantly contribute to the field of chemical biology. burleylabs.co.ukmpg.de These tools enable the precise interrogation of biological pathways and can help to unravel complex cellular mechanisms. matthewslab.orgnih.gov For example, if this compound is found to inhibit a particular enzyme, a chemical probe based on its structure could be used to study the enzyme's function and role in disease. matthewslab.org

Furthermore, mechanistic probes derived from this compound can aid in understanding the molecular basis of its cytotoxic effects. It is known that many aporphinoid alkaloids target DNA-manipulating enzymes like polymerases and topoisomerases. researchgate.net Specifically designed probes could validate these interactions and potentially identify other cellular targets, providing a more complete picture of its mode of action. researchgate.netmdpi.com

Theoretical Contributions to Alkaloid Chemistry and Biosynthesis Mechanisms

This compound belongs to the benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites. researchgate.netnih.gov Studying its structure and biosynthesis provides valuable insights into the broader field of alkaloid chemistry. The biosynthesis of BIAs involves a series of enzymatic reactions, starting from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov Understanding the specific enzymes and pathways leading to the formation of complex dimeric alkaloids like this compound can inform synthetic strategies and the potential for engineering novel alkaloids with enhanced therapeutic properties. nih.gov

The unique dimeric structure of this compound, an aporphine-benzylisoquinoline alkaloid, presents interesting theoretical questions regarding its formation in the plant. uodiyala.edu.iqnih.gov Elucidating the biosynthetic pathway could reveal novel enzymatic mechanisms and contribute to the fundamental knowledge of how plants produce such a vast array of chemical compounds. nih.gov

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

To gain a comprehensive understanding of this compound's biological effects, its study can be integrated with "omics" technologies. researchgate.netfrontlinegenomics.com This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular responses to the compound. numberanalytics.com

Metabolomics: Untargeted metabolomics can identify changes in the cellular metabolome following treatment with this compound. nih.govnih.gov This can reveal metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. nih.gov

Proteomics: Proteomics can identify changes in protein expression levels in response to this compound. nih.govresearchgate.net This can help to pinpoint the specific proteins and signaling pathways that are modulated by the compound, providing direct evidence of its molecular targets. researchgate.net

By integrating data from these different omics platforms, researchers can construct a more complete picture of how this compound functions within a biological system. teknoscienze.commdpi.com This holistic approach is crucial for identifying biomarkers of efficacy and for developing more effective and targeted therapies based on the this compound scaffold. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.